![molecular formula C8H11Cl2N5 B2563996 2-[(E)-(4-Amino-2-chlorophenyl)methylideneamino]guanidine;hydrochloride CAS No. 2138808-82-7](/img/structure/B2563996.png)
2-[(E)-(4-Amino-2-chlorophenyl)methylideneamino]guanidine;hydrochloride
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Description
This compound is a type of aminoguanidine-based ligand . It has been reported to have multipurpose coordination flexibility . The chelation of the ligand with Zn (II) ions after deprotonation forms an unusual anionic complex .
Synthesis Analysis
The synthesis of guanidines mainly relies on the addition of amines . A series of guanidinium chloride derivatives have been synthesized by condensation of 1,3-diaminoguanidine monohydrochloride with heteroaromatic formaldehydes in good yields .Molecular Structure Analysis
The molecular structures of the complexes formed by this ligand with Zn (II) and Cd (II) ions are confirmed by single crystal X-ray diffraction . The ligand exhibits high flexibility, which is confirmed by the synthesis and characterization of an analogous Cd (II) complex .Chemical Reactions Analysis
The ligand exhibits multipurpose coordination flexibility. It forms an unusual anionic complex with Zn (II) ions after deprotonation . The same ligand gets protonated and acts as a counter cation to produce the complex in good yield .Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2-[(E)-(4-amino-2-chlorophenyl)methylideneamino]guanidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN5.ClH/c9-7-3-6(10)2-1-5(7)4-13-14-8(11)12;/h1-4H,10H2,(H4,11,12,14);1H/b13-4+; |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDCXQCKQQMBXFW-GAYQJXMFSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)Cl)C=NN=C(N)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1N)Cl)/C=N/N=C(N)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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